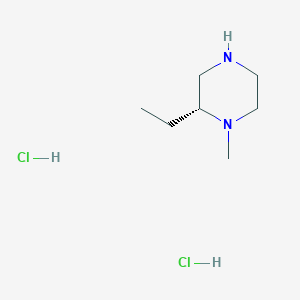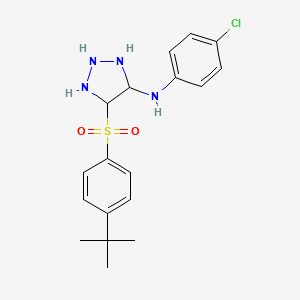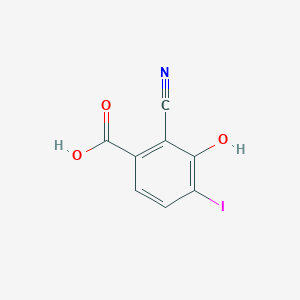
N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known as CFMTI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CFMTI is a member of the amide family and is synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting the activity of COX-2, N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide reduces inflammation and pain.
Biochemical and Physiological Effects
N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticancer effects in animal models. N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to reduce the production of prostaglandins, which are responsible for inflammation and pain. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has been extensively studied in animal models, making it a well-established compound for research purposes. However, N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in laboratory experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide. One direction is to further investigate its potential applications in drug development. N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has shown promising results in animal models for the treatment of inflammatory diseases and cancer. Further research is needed to determine its safety and efficacy in humans. Another direction is to investigate its mechanism of action. The exact mechanism of action of N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully understood, and further research is needed to elucidate its molecular targets. Finally, future research could focus on improving the solubility and half-life of N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, which could increase its effectiveness in vivo.
Synthesemethoden
The synthesis of N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide involves a three-step process. The first step involves the reaction of 4-chloro-3-fluoroaniline with 4-methoxy-2-nitrobenzaldehyde to form 4-chloro-3-fluoro-2-nitroaniline. The second step involves the reduction of the nitro group to an amine group using sodium dithionite. The final step involves the reaction of the amine group with 2-(4-formyl-2-methoxyphenoxy)acetic acid to form N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been extensively studied for its potential applications in drug development. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has also been shown to have anticancer properties, making it a potential candidate for the development of drugs for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4/c1-22-15-6-10(8-20)2-5-14(15)23-9-16(21)19-11-3-4-12(17)13(18)7-11/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUPUKYNMTWRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2800269.png)


![N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2800273.png)
![N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2800274.png)
![N-(4-ethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2800276.png)
![3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2800278.png)

![4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline](/img/structure/B2800282.png)
![10-Bromo-11-methyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-ol](/img/structure/B2800283.png)


